Antiviral Target Class Engagement vs. Inactive Structural Analogs
This compound belongs to a patent-defined set of carboxamide-substituted heteroaryl-pyrazoles active against retroviruses, as claimed by Aicuris GmbH [1]. The specific combination of a 2,3-dimethylphenyl amide and a 4-propoxy group differentiates it from compounds with shorter alkoxy chains (e.g., methoxy or ethoxy) which typically show reduced antiviral efficacy in cell-based assays described in the patent class. Direct quantitative data for this specific compound is limited in the public domain, positioning it as a lead-like probe.
| Evidence Dimension | Antiviral Activity |
|---|---|
| Target Compound Data | Not publicly disclosed; class-level inference from patent family |
| Comparator Or Baseline | Direct analogs in the patent (e.g., those with methoxy or ethoxy at C4) show reduced activity |
| Quantified Difference | Unknown; structural features predict enhanced target engagement |
| Conditions | Inferred from cell-based antiviral assays used generically for the patent family |
Why This Matters
For scientists building SAR tables, this compound is a crucial, unique entry point to probe the hydrophobic pocket tolerance of the target, which cannot be achieved with commercially available shorter-chain analogs.
- [1] Wildum, S., Klenke, B., & Wendt, A. (2015). CARBOXAMIDE-SUBSTITUTED HETEROARYL-PYRAZOLES AND THE USE THEREOF. U.S. Patent Application No. 14/361,126. View Source
